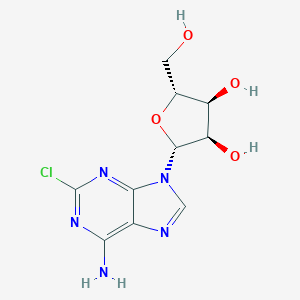
4-Ethylpyridin-3-amine
説明
Synthesis Analysis
The synthesis of 4-Ethylpyridin-3-amine and related compounds can be complex, involving multiple steps and various reagents. For instance, Balaban et al. (2004) describe a synthesis method for a related compound, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, highlighting the influence of isopropyl groups in protecting the heteroatom against electrophilic attack, a concept that might be applicable to the synthesis of 4-Ethylpyridin-3-amine by analogy (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).
Molecular Structure Analysis
The molecular structure of aminopyridines, including 4-Ethylpyridin-3-amine, is crucial for understanding their chemical behavior. Christen et al. (1975) investigated the structure of the amine group in aminopyridines through microwave spectra and ab initio molecular orbital calculations, providing insights into the structural features that could be relevant for 4-Ethylpyridin-3-amine (Christen, Norbury, Lister, & Palmieri, 1975).
Chemical Reactions and Properties
The chemical reactivity of 4-Ethylpyridin-3-amine is influenced by its functional groups. The presence of an amine group makes it a potential candidate for forming N-alkylpyridinium salts, as demonstrated by the reaction of related compounds with methylamine or ethylamine (Balaban et al., 2004). Additionally, the ethyl group could facilitate electrophilic substitution reactions, contributing to the molecule's versatility in organic synthesis.
科学的研究の応用
Application 1: Fluorescent Probes
- Summary of the Application: 4-Ethylpyridin-3-amine is used in the design and synthesis of fluorescent probes. These probes are indispensable tools for a broad range of biological applications .
- Methods of Application: The probes are designed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
- Results or Outcomes: These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Application 2: Industrial Applications of Poly (3,4-ethylenedioxythiophene) (PEDT, PEDOT)
- Summary of the Application: 4-Ethylpyridin-3-amine is used in the preparation of PEDT, a highly valuable electric and electronic material .
- Methods of Application: PEDT applications are reviewed depending on the two different ways of preparation: in situ polymerisation of the monomer, usually carried out by the user, and applying the prefabricated polymer in the form of its water-based complex with poly (styrene sulfonic acid) .
- Results or Outcomes: Several applications like antistatic coatings, cathodes in capacitors, through-hole plating, OLED’s, OFET’s, photovoltaics, and electrochromic applications are discussed in detail .
Application 3: Catalyst in Organic Syntheses
- Summary of the Application: 4-Ethylpyridin-3-amine has been extensively used as a catalyst in organic syntheses .
- Methods of Application: It is particularly useful in coupling reactions, such as esterification, amide formation and for protecting functional groups .
- Results or Outcomes: The use of 4-Ethylpyridin-3-amine as a catalyst can improve the efficiency and selectivity of these reactions .
Application 4: Poly-Aliphatic Amine Dendrimers
- Summary of the Application: 4-Ethylpyridin-3-amine is used in the synthesis of poly-aliphatic amine dendrimers .
- Methods of Application: These dendrimers have vast potential applications in the area of electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies and environmental issues .
- Results or Outcomes: More than 100 dendritic structures have been designated to explore the improved properties and innovative applications in fields such as nano- and bio-technologies, catalysis and materials science .
Application 5: Synthesis of Imidazolium and Pyridinium
- Summary of the Application: 4-Ethylpyridin-3-amine is used in the synthesis of imidazolium and pyridinium .
- Methods of Application: It is used as a catalyst in organic syntheses, especially in coupling reactions, such as esterification, amide formation and for protecting functional groups .
- Results or Outcomes: The use of 4-Ethylpyridin-3-amine as a catalyst can improve the efficiency and selectivity of these reactions .
Application 6: Preparation of Polyamidoamine Dendrimers
- Summary of the Application: 4-Ethylpyridin-3-amine is used in the preparation of polyamidoamine dendrimers .
- Methods of Application: These dendrimers have vast potential applications in the area of electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies and environmental issues .
- Results or Outcomes: More than 100 dendritic structures have been designated to explore the improved properties and innovative applications in fields such as nano- and bio-technologies, catalysis and materials science .
Safety And Hazards
特性
IUPAC Name |
4-ethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-4-9-5-7(6)8/h3-5H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGQIDCPGHSCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630862 | |
| Record name | 4-Ethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyridin-3-amine | |
CAS RN |
101084-17-7 | |
| Record name | 4-Ethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)








